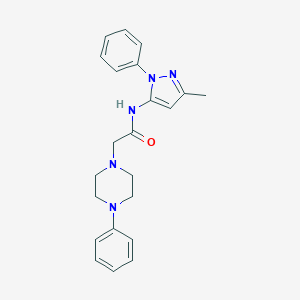
4-Chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline is a synthetic compound that belongs to the class of quinoline derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential as an anticancer agent.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline is not fully understood. However, it is believed to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, the compound induces DNA damage and ultimately leads to cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-Chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline induces apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which is crucial for metastasis. Moreover, it has been found to be relatively non-toxic to normal cells, which is a desirable property for any potential anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline in lab experiments is its potency against various cancer cell lines. This makes it a valuable tool for studying cancer biology and developing new anticancer therapies. However, one of the limitations is the lack of understanding of its mechanism of action, which hinders the development of more effective treatments.
Zukünftige Richtungen
There are several future directions for research on 4-Chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline. One direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to study its effects on cancer stem cells, which are known to be resistant to conventional therapies. Moreover, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development.
Conclusion:
In conclusion, 4-Chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline is a synthetic compound that shows potential as an anticancer agent. Its mechanism of action is not fully understood, but it has been found to induce apoptosis and inhibit the migration and invasion of cancer cells. While it has several advantages for lab experiments, further research is needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 4-Chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline involves the reaction of 4-chloro-3-nitroaniline with 2-chloroethylamine hydrochloride in the presence of a reducing agent, followed by the reaction with 2,4-difluoroanisole. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline has been extensively studied for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. Moreover, it has also been found to be effective in overcoming drug resistance in cancer cells.
Eigenschaften
Molekularformel |
C12H10Cl2FN |
|---|---|
Molekulargewicht |
258.12 g/mol |
IUPAC-Name |
4-chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline |
InChI |
InChI=1S/C12H10Cl2FN/c1-7-9(4-5-13)12(14)10-6-8(15)2-3-11(10)16-7/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
VENGHQRTHAHFAY-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=C1CCCl)Cl |
Kanonische SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)F)Cl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 7-methyl-3-oxo-5-(2-thienyl)-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292768.png)
![2-[(4-fluorobenzyl)sulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292769.png)
![2-[2-(4-Chlorophenyl)-2-oxoethoxy]-6-(2-furyl)-4-(2-thienyl)nicotinonitrile](/img/structure/B292772.png)
![4-(2-Furyl)-2-[2-oxo-2-(2-thienyl)ethoxy]-6-(2-thienyl)nicotinonitrile](/img/structure/B292774.png)
![5-(2,4-dichlorophenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B292775.png)
![5-(2,4-dichlorophenyl)-8,8-dimethyl-2-(2-oxopropylsulfanyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292777.png)
![8,8-dimethyl-5-(4-phenylmethoxyphenyl)-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292778.png)
![2-{[4-(ethylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-1-phenylethanone](/img/structure/B292780.png)
![ethyl 1-phenyl-5-[(4-toluidinocarbonyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B292781.png)
![6-Fluoro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B292782.png)
![N,N-dibenzyl-N-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B292783.png)
![6-amino-5-{(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methyl}-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B292788.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B292789.png)